molecular formula C7H12N2 B15324171 methyl[2-(1H-pyrrol-2-yl)ethyl]amine

methyl[2-(1H-pyrrol-2-yl)ethyl]amine

Cat. No.: B15324171
M. Wt: 124.18 g/mol
InChI Key: BLNYFIUYVKPUGM-UHFFFAOYSA-N
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Description

Methyl[2-(1H-pyrrol-2-yl)ethyl]amine is an organic compound that features a pyrrole ring substituted with a methyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(1H-pyrrol-2-yl)ethyl]amine typically involves the reaction of pyrrole with an appropriate alkylating agent. One common method is the alkylation of pyrrole with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(1H-pyrrol-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products can include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary amine can be reduced to a secondary or tertiary amine.

    Substitution: The substitution reactions can yield various alkylated derivatives of the original compound.

Scientific Research Applications

Methyl[2-(1H-pyrrol-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[2-(1H-pyrrol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine
  • 1-Methyl-2-(2-thienyl)ethylamine
  • Pyrrolopyrazine derivatives

Uniqueness

Methyl[2-(1H-pyrrol-2-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

N-methyl-2-(1H-pyrrol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2/c1-8-6-4-7-3-2-5-9-7/h2-3,5,8-9H,4,6H2,1H3

InChI Key

BLNYFIUYVKPUGM-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CN1

Origin of Product

United States

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